methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core structure.
Ciprofloxacin: An antibiotic with a quinoline-based structure.
Uniqueness
Methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-22(2)10-14-17(15(26)11-22)16(12-4-6-13(7-5-12)25(29)30)18(21(28)31-3)19-20(27)23-8-9-24(14)19/h4-7,16H,8-11H2,1-3H3,(H,23,27) |
InChI Key |
FJZXJAINKNIDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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